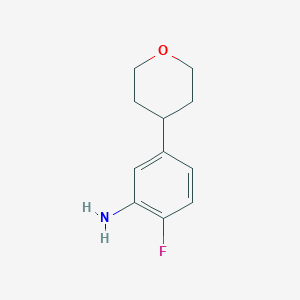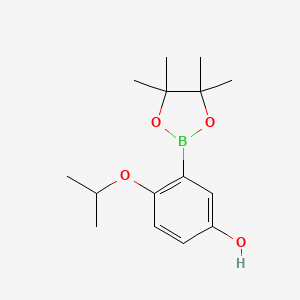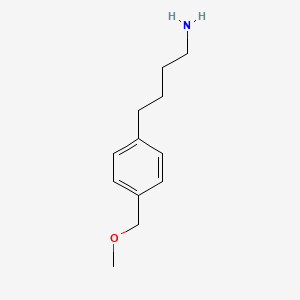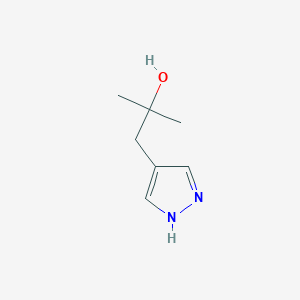
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a 1-methyl-1H-pyrazol-3-yl substituent.
Métodos De Preparación
The synthesis of (2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine typically involves the following steps :
Starting Materials: The synthesis begins with pyrazolecarbaldehydes.
Key Reaction: The Corey–Chaikowsky cyclopropanation of α,β-unsaturated Weinreb amides is a crucial step in the synthesis.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure high diastereoselectivity.
Yield: The overall yield of the synthesis ranges from 32% to 60%, depending on the specific conditions and scale of the reaction.
Análisis De Reacciones Químicas
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Reagents and Conditions: Common reagents include hydrogen, oxidizing agents, and various nucleophiles. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine has several scientific research applications :
Chemistry: It serves as a building block for the synthesis of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets . The compound can modulate various biological pathways, depending on its structure and the specific substituents attached to the cyclopropyl and pyrazole rings. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine can be compared with other similar compounds, such as :
Tranylcypromine: An antidepressant that also features a cyclopropyl group.
Ticagrelor: A platelet aggregation inhibitor with a cyclopropyl moiety.
Hetaryl-substituted Cyclopropanes: These compounds have shown significant potential in medicinal chemistry, with applications as GPCR agonists, non-opioid analgesics, and other biologically active molecules.
The uniqueness of this compound lies in its specific substitution pattern, which allows for a wide range of electronic and structural variations, making it a versatile building block for drug design and other applications .
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
[2-(1-methylpyrazol-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H13N3/c1-11-3-2-8(10-11)7-4-6(7)5-9/h2-3,6-7H,4-5,9H2,1H3 |
Clave InChI |
INULXODESPLMQU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C2CC2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)

![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)
![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)






![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)


![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
